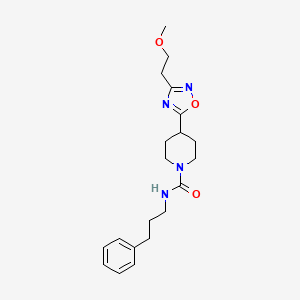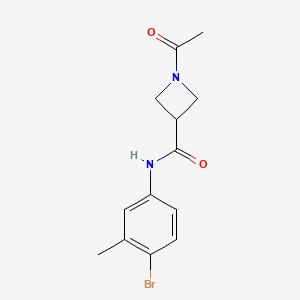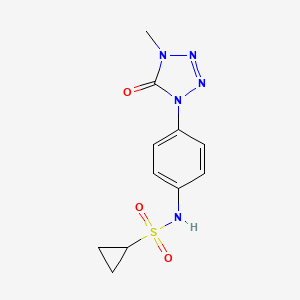
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide, also known as PD98059, is a highly specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It is a synthetic compound that has been extensively used in scientific research to understand the role of MAPK signaling pathways in various cellular processes.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is widely used in scientific research to investigate the role of MAPK signaling pathways in various cellular processes. It has been shown to inhibit the activation of ERK1/2, which are downstream targets of MEK. This inhibition has been used to elucidate the role of MAPK signaling in cell proliferation, differentiation, apoptosis, and other cellular processes. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has also been used to study the effects of MAPK signaling in cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide inhibits the activation of MEK, which is a key kinase in the MAPK signaling pathway. MEK activates ERK1/2, which then phosphorylates downstream targets. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide binds to the ATP-binding site of MEK and prevents its activation, thereby inhibiting the phosphorylation of ERK1/2 and downstream targets.
Biochemical and Physiological Effects:
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of MEK and downstream targets, leading to a decrease in cell proliferation and an increase in apoptosis. Physiologically, it has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury in the heart, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is its specificity for MEK. It has been extensively studied and is well-characterized, making it a reliable tool for investigating the role of MAPK signaling pathways in various cellular processes. However, it is important to note that 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has limitations in terms of its stability and solubility. It is also important to use appropriate controls when using 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide in experiments to ensure that the observed effects are specific to MEK inhibition.
Zukünftige Richtungen
There are many future directions for the use of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide in scientific research. One area of interest is the role of MAPK signaling in cancer. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer therapy. Another area of interest is the role of MAPK signaling in neurodegenerative diseases. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to protect against neuronal death in animal models of Parkinson's disease and Alzheimer's disease, and further studies are needed to investigate its potential as a neuroprotective agent. Additionally, there is interest in developing more potent and selective MEK inhibitors for use in scientific research and as potential therapeutics.
Synthesemethoden
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is synthesized through a series of chemical reactions. The starting material is 2-chloropyridine-4-carboxamide, which is reacted with 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-9-10(5-7-17-14)15(19)18-12-6-8-20-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYXIXVRMWMONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B2971550.png)




![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)

![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)
![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)
![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)